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molecular formula C17H15NO2 B8383797 3-methoxy-alpha-(4-quinolinyl)benzyl Alcohol

3-methoxy-alpha-(4-quinolinyl)benzyl Alcohol

Cat. No. B8383797
M. Wt: 265.31 g/mol
InChI Key: MMUUGLRLQHXMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06130222

Procedure details

The compound 26 was prepared by following the synthesis procedure as described for compound 1, but substituting 1-naphtaldehyde for 4-quinolinecarboxaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][CH:20]=1)[CH:6]([OH:17])[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)C=[CH:9][CH:8]=1.[N:21]1C2C(=CC=CC=2)C(C=O)=CC=1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][CH:20]=1)[CH:6]([OH:17])[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:21]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(C2=CC=CC3=CC=CC=C23)O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C2=CC=CC=C12)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the synthesis procedure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(C2=CC=NC3=CC=CC=C23)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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